molecular formula C17H31N3O4 B15277023 Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate

Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate

Cat. No.: B15277023
M. Wt: 341.4 g/mol
InChI Key: VRZTWKSRXHSLHI-UHFFFAOYSA-N
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Description

Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, adding to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate typically involves the reaction of tert-butyl esters with appropriate amines and aldehydes under controlled conditions. One common method involves the use of di-tert-butyl peroxide as a reagent, which facilitates the formation of the spirocyclic structure through oxidative radical cyclization . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 7-methyl-2,5,8-triazaspiro[35]nonane-2,8-dicarboxylate stands out due to its specific spirocyclic structure and the presence of multiple tert-butyl groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

ditert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate

InChI

InChI=1S/C17H31N3O4/c1-12-8-18-17(11-20(12)14(22)24-16(5,6)7)9-19(10-17)13(21)23-15(2,3)4/h12,18H,8-11H2,1-7H3

InChI Key

VRZTWKSRXHSLHI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CN(C2)C(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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